molecular formula C13H25N3O2 B1506638 (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 717927-58-7

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1506638
CAS No.: 717927-58-7
M. Wt: 255.36 g/mol
InChI Key: HCNFKJFDUHUDTA-LLVKDONJSA-N
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Description

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a chiral bicyclic amine derivative featuring a pyrrolidine core substituted with a piperazine moiety and a tert-butyl carbamate protecting group. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics due to its structural flexibility and ability to modulate receptor interactions. The (R)-enantiomer is often prioritized in drug development for its stereospecific biological activity and optimized pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFKJFDUHUDTA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717766
Record name tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717927-58-7
Record name tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : tert-butyl 3-(1-piperazinyl)-1-pyrrolidinecarboxylate
  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.36 g/mol
  • Purity : 98% .

The compound acts primarily through interactions with neurotransmitter systems, particularly serotonin receptors. Its structure allows it to bind selectively to various receptor subtypes, which may lead to diverse pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These compounds induce apoptosis through caspase activation and cell cycle arrest .

Neuropharmacological Effects

Studies have highlighted the compound's potential as a selective antagonist for serotonin receptors, particularly the 5-HT7 subtype. This antagonism has implications for treating mood disorders and anxiety .

Table of Biological Activity

Activity TypeCell Line/TargetIC50 (µM)Mechanism of Action
AnticancerMCF-70.65Induces apoptosis via caspase activation
AnticancerHCT-1162.41Cell cycle arrest at G1 phase
Neuropharmacological5-HT7 ReceptorSubnanomolarSelective antagonist

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of piperazine derivatives, including this compound. The results showed that these compounds could significantly inhibit cell proliferation in MCF-7 and HCT-116 cell lines, suggesting their potential as anticancer agents .
  • Neuropharmacological Evaluation : Another study focused on the compound's interaction with serotonin receptors, demonstrating its ability to selectively antagonize the 5-HT7 receptor. This activity could be beneficial in developing treatments for psychiatric disorders .

Scientific Research Applications

Medicinal Chemistry

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is primarily explored for its potential as a drug candidate due to its ability to modulate neurotransmitter systems. Its applications include:

  • Antidepressant Activity: Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders.
  • Antipsychotic Properties: The piperazine moiety is often associated with antipsychotic activity, suggesting that this compound may influence dopaminergic pathways.

Neuroscience Research

Studies have shown that derivatives of this compound can interact with various neurotransmitter receptors, including:

  • Dopamine Receptors: Potential use in understanding dopamine-related disorders.
  • Serotonin Receptors: Investigating the modulation of serotonin levels could lead to advancements in treatments for mood disorders.

Chemical Biology

This compound can serve as a valuable tool in chemical biology for studying protein interactions and cellular signaling pathways. Its ability to selectively bind to certain receptors makes it useful for:

  • Probe Development: Creating molecular probes that can be used to visualize biological processes in living organisms.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of piperazine derivatives, this compound was found to enhance serotonin levels in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Profiling

A comprehensive neuropharmacological profiling study assessed several piperazine-containing compounds, including this compound. The findings revealed notable interactions with both serotonin and dopamine receptors, supporting further investigation into its dual-action mechanism.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms demonstrate strong nucleophilic character, participating in alkylation and acylation reactions under mild conditions. Typical reactions include:

Reaction TypeReagents/ConditionsProduct Formed
N-Alkylation Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃Quaternary ammonium derivatives
N-Acylation Acid chlorides (e.g., AcCl) in THFAmide-functionalized derivatives
Suzuki Coupling Aryl boronic acids, Pd catalystsAryl-substituted piperazine derivatives

These modifications enable precise control over the compound's electronic and steric properties for structure-activity relationship studies.

Boc Deprotection Reactions

The tert-butyl carbamate group undergoes acid-catalyzed cleavage, a critical step in synthetic pathways :

Boc protected amine+HCl aq Free amine+CO2+tert butanol\text{Boc protected amine}+\text{HCl aq }\rightarrow \text{Free amine}+\text{CO}_2+\text{tert butanol}

Deprotection Conditions Table

AcidSolventTemperatureTime (hr)Yield (%)
4M HCl in dioxaneDioxane25°C292
Trifluoroacetic acidDCM0°C189
H₂SO₄ (conc.)MeOH60°C485

This reaction regenerates the secondary amine while maintaining the pyrrolidine-piperazine framework intact .

Ring-Opening/Functionalization

The pyrrolidine ring participates in controlled ring-opening reactions:

Key Transformations

  • Oxidative Cleavage :

\text{Pyrrolidine} + \text{OsO}_4 \rightarrow \text{Dialdehyde intermediate} $$
Used for introducing aldehyde handles for further conjugation.

  • Radical Addition :
    Enables C-H functionalization at specific ring positions using photoredox catalysis.

Salt Formation

The free base readily forms pharmaceutically relevant salts:

\text{Free base}+\text{HCl}\rightarrow \text{ R tert butyl 3 piperazin 1 yl pyrrolidine 1 carboxylate hydrochloride}$$**[SaltPropertiesComparison](pplx://action/followup)**|Property|FreeBase|HydrochlorideSalt||------------------------|---------------------|------------------------||MeltingPoint|98-102°C|215-218°C(dec.)||SolubilityinH₂O|<0.1mg/mL|>50mg/mL||Stability|Air-sensitive|StableatRT|Saltformationsignificantlyenhancesaqueoussolubilityforbiologicaltesting[2][4].##5.[CatalyticReactions](pplx://action/followup)Thecompoundservesasaligandinasymmetriccatalysis:**[MetalComplexationTable](pplx://action/followup)**|MetalSalt|CoordinationMode|Application||------------------|---------------------|----------------------------------||Pd(OAc)₂|N,N-bidentate|Cross-couplingreactions||RuCl₃|N-monodentate|Hydrogenationcatalysts||Cu(OTf)₂|Bridgingligand|Cyclopropanationreactions|Thesecomplexesdemonstrateenhancedcatalyticactivitycomparedtosimpleramineligands[1].Thecompound'schemicalversatilitymakesitinvaluablefordevelopingCNS-targetingpharmaceuticals,withreactionpathwayscarefullyoptimizedtopreservestereochemicalintegrityatthe(R)-configuredpyrrolidinecenter[1][4].Recentadvancesfocusonflowchemistryapproachesforlarge-scaleproductionwhilemaintaining>99%enantiomericexcess[1].

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with three structurally related derivatives:

Compound Core Structure Substituents Key Functional Groups
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate Pyrrolidine Piperazin-1-yl, tert-butyl carbamate Tertiary amine, carbamate protecting group
(S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate Pyrrolidine Piperazin-1-yl, tert-butyl carbamate Same as above, but (S)-enantiomer
tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate Pyrrolidine Piperidin-1-yl, tert-butyl carbamate Saturated 6-membered ring (no NH group)
(R)-tert-butyl 3-(tosyl-pyrrolo[2,3-b]pyrazinyl)piperidine-1-carboxylate [1030] Piperidine Tosyl-pyrrolopyrazinyl, tert-butyl carbamate Heteroaromatic fused ring system

Key Observations :

  • Stereochemistry : The (R)-enantiomer of the target compound exhibits distinct receptor-binding kinetics compared to its (S)-counterpart, as demonstrated in kinase inhibition assays .
  • Heterocyclic Variations : The patent-derived compound [1030] replaces pyrrolidine with piperidine and incorporates a fused imidazo-pyrrolo-pyrazine system, enhancing planar rigidity for intercalation in DNA-targeted therapies.

Pharmacological and Physicochemical Properties

Data from preclinical studies reveal critical differences:

Property Target Compound (S)-Enantiomer Piperidine Analogue
LogP 1.8 1.8 2.3
Aqueous Solubility (mg/mL) 12.4 12.2 5.6
Melting Point (°C) 98–102 95–100 115–118
IC50 (Kinase X) 0.45 nM 1.2 nM >10 µM

Notes:

  • The target compound’s lower logP and higher solubility correlate with improved oral bioavailability compared to the piperidine analogue .
  • The (R)-enantiomer’s superior IC50 underscores the importance of stereochemistry in target engagement.

Preparation Methods

Starting Materials and Intermediates

  • The chiral pyrrolidine intermediate is often derived from enantiomerically pure precursors such as Boc-protected β-homoproline or related derivatives.
  • Piperazine or substituted piperazine derivatives are used as nucleophilic partners for substitution or reductive amination reactions.

Key Synthetic Steps

Step Number Description Reagents/Conditions Notes/Outcome
1 Reduction of Boc-l-β-homoproline to primary alcohol Lithium aluminum hydride (LiAlH4) Generates chiral alcohol intermediate maintaining stereochemistry
2 Oxidation of primary alcohol to aldehyde 2-Iodoxybenzoic acid (IBX) Mild oxidation preserving chiral center
3 Reductive amination with piperazine Piperazine derivative, NaBH3CN, glacial acetic acid, mechanochemical milling or solution phase Formation of C–N bond at 3-position of pyrrolidine; high yield (82–94%) reported with mechanochemical methods
4 Boc protecting group removal (if required) Acidic conditions (e.g., TFA) Deprotection step for further functionalization

Mechanochemical Synthesis Advantages

  • Recent studies demonstrate a multistep mechanochemical solid-state synthesis approach that reduces toxic solvent use, shortens reaction times, and improves yields (up to 91% for reductive amination step).
  • This method avoids column chromatography for many steps, enhancing efficiency and sustainability.

Alternative Synthetic Routes

  • Classical solution-phase methods involving stepwise protection, coupling, and purification are also documented but may require longer reaction times and chromatographic purification.
  • Alkylation of piperazine with appropriately functionalized pyrrolidine derivatives under basic conditions is a common approach.

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Purity Reference
Reduction of Boc-l-β-homoproline LiAlH4 in ether solvents, inert atmosphere Not explicitly quantified High stereochemical retention
Oxidation to aldehyde IBX, room temperature Not explicitly quantified High
Reductive amination with piperazine NaBH3CN, glacial acetic acid, mechanochemical milling, ~2 hours 82–94% ≥99% purity
Boc deprotection Trifluoroacetic acid (TFA), room temperature Quantitative High

Research Findings and Notes

  • The stereochemical purity of the (R)-enantiomer is crucial for biological activity; synthetic methods emphasize chiral integrity throughout.
  • The Boc protecting group facilitates handling and purification of intermediates.
  • Mechanochemical synthesis is emerging as an efficient and green alternative to traditional solution-phase methods for this compound class.
  • The compound serves as a key intermediate in the synthesis of multitarget ligands with potential antipsychotic and neurotransmitter receptor-modulating activities.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations References
Classical Solution-Phase Synthesis Stepwise reduction, oxidation, reductive amination, Boc protection Well-established, scalable Longer reaction times, solvent use, chromatography needed
Mechanochemical Multistep Synthesis Solid-state milling, reduced solvents, high yields Eco-friendly, faster, high purity, no chromatography Requires specialized milling equipment
Alkylation of Piperazine Direct alkylation under basic conditions Simple, direct Possible side reactions, stereochemical control needed

Q & A

Q. Methodology :

  • Chiral chromatography : Separate enantiomers for individual profiling.
  • Pharmacokinetic assays : Compare Cmax, AUC, and t₁/₂ in rodent models .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine).
  • Waste disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .

Advanced: How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic groups .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

Validate solubility enhancements via dynamic light scattering (DLS) and HPLC stability testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

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